

Application Notes and Protocols for Assessing CPTH6 Hydrobromide Target Engagement

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Compound of Interest

Compound Name: *CPTH6 hydrobromide*

Cat. No.: *B2468327*

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Introduction

CPTH6 hydrobromide is a thiazole derivative identified as a potent inhibitor of the GCN5 (General Control Non-depressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).^{[1][2][3][4]} These enzymes play a critical role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues on histones and other proteins.^[1] Inhibition of GCN5 and pCAF by CPTH6 leads to the hypoacetylation of histones (e.g., H3, H4) and non-histone proteins like α -tubulin, subsequently inducing apoptosis, modulating autophagy, and exhibiting anti-angiogenic effects in various cancer cell lines.^{[1][2][3][5]}

Confirming that a compound reaches and interacts with its intended molecular target within a complex cellular environment is a critical step in drug development. These application notes provide detailed protocols for assessing the target engagement of **CPTH6 hydrobromide**, focusing on both direct and indirect methods to verify its interaction with GCN5 and pCAF. The protocols cover biochemical assays, analysis of downstream signaling, and advanced biophysical methods for confirming target binding in cells.

Quantitative Data Summary

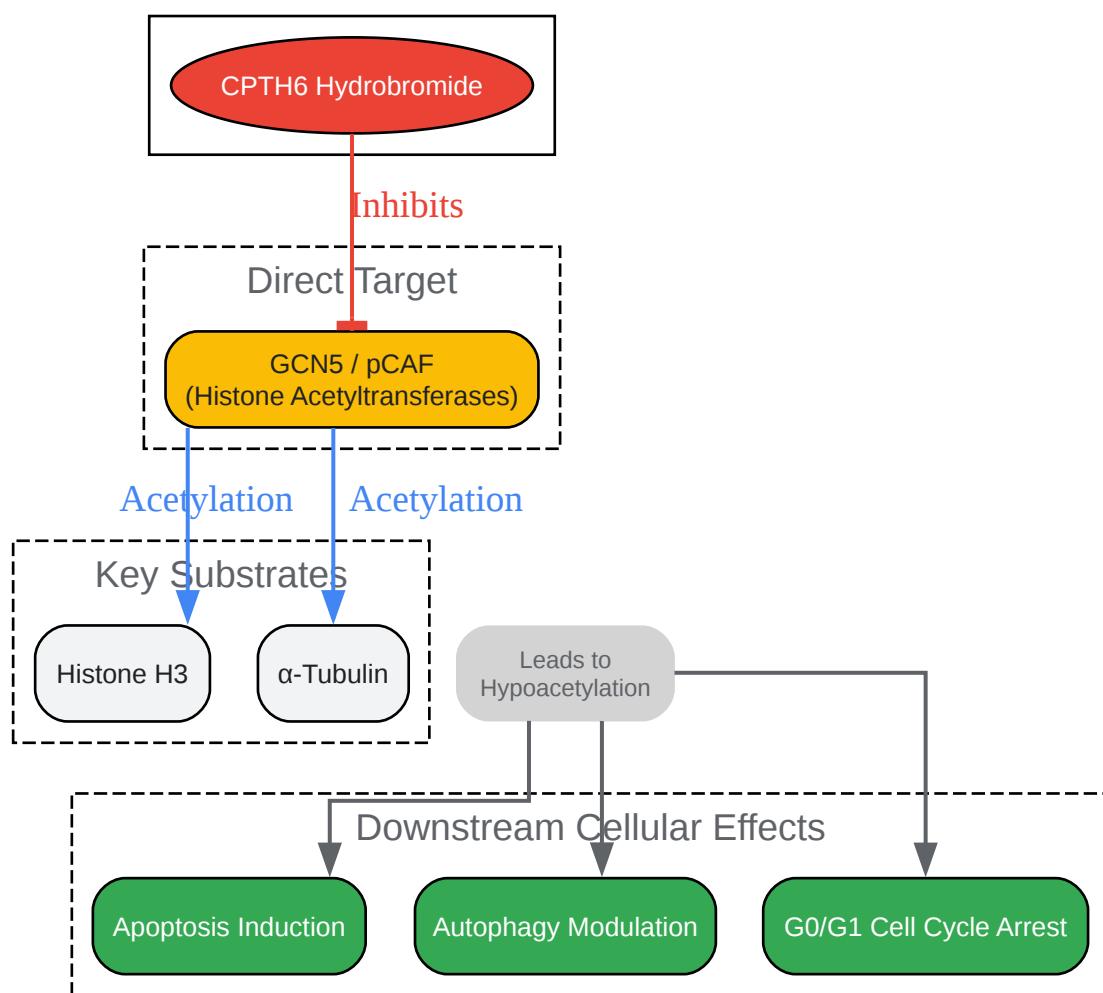
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for CPTH6 in various non-small cell lung cancer (NSCLC) cell lines after 72 hours of

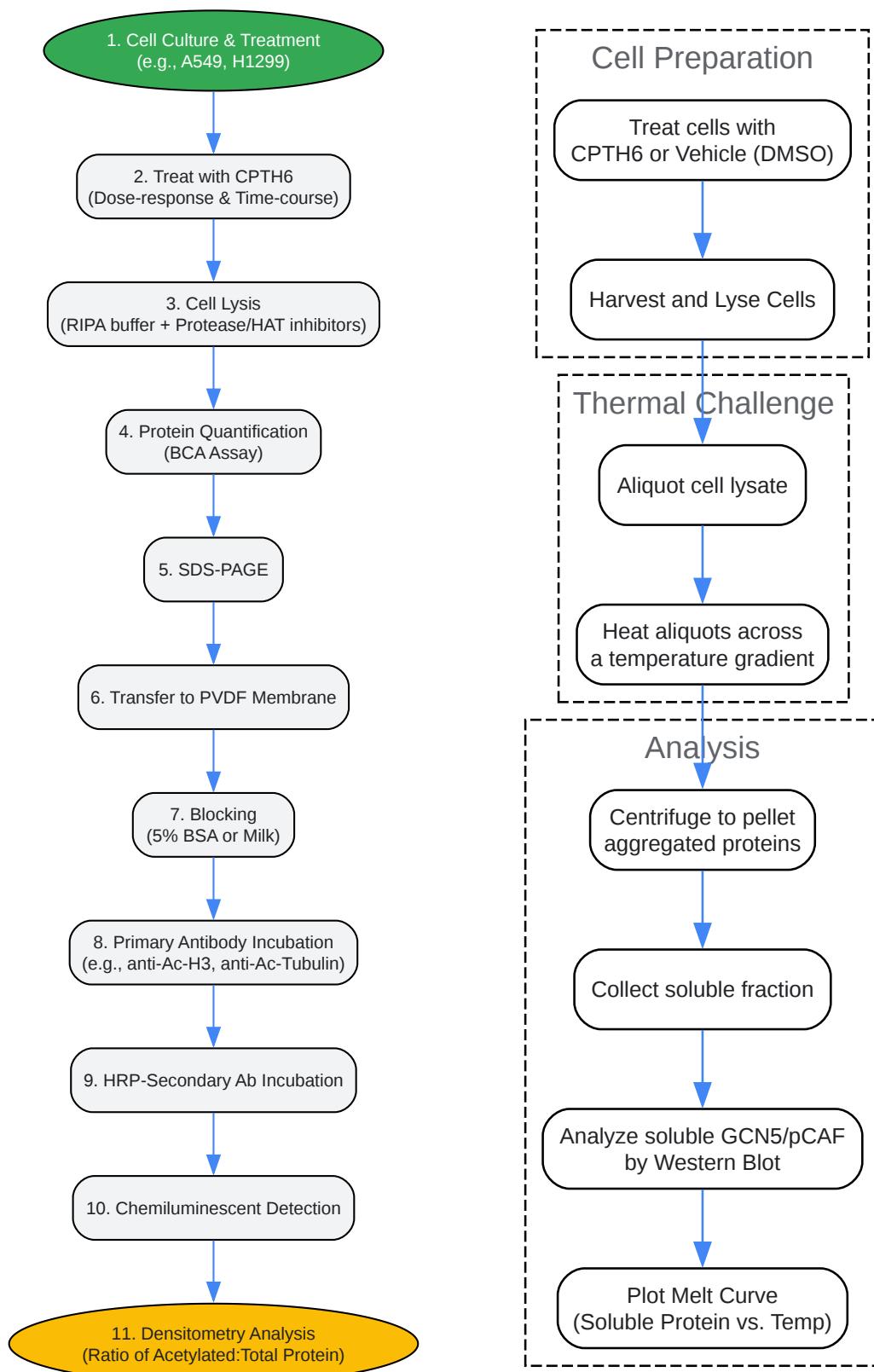
treatment.

Cell Line	IC50 (μM)
A549	73[2]
H1299	65[2]
Calu-1	77[2]
A427	81[2]
Calu-3	85[2]
H460	147[2]
H1650	83[2]
H1975	198[2]
HCC827	205[2]

Signaling Pathway and Mechanism of Action

CPTH6 inhibits the enzymatic activity of GCN5 and pCAF. This direct inhibition prevents the acetylation of key protein targets, including histone H3 and α -tubulin. The resulting downstream cellular effects include cell cycle arrest, induction of the mitochondrial apoptotic pathway, and modulation of autophagy.



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